molecular formula C27H50N4O11 B8106141 N-Mal-N-bis(PEG4-amine)

N-Mal-N-bis(PEG4-amine)

Cat. No.: B8106141
M. Wt: 606.7 g/mol
InChI Key: BDXSPBURFXDTTO-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG4-amine): is a branched polyethylene glycol (PEG) linker with a terminal maleimide group and two terminal amine groups. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system.

Synthetic Routes and Reaction Conditions:

  • The synthesis of N-Mal-N-bis(PEG4-amine) typically involves the reaction of maleic anhydride with polyethylene glycol (PEG) derivatives.

  • The reaction conditions include the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

  • The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods:

  • Industrial production of N-Mal-N-bis(PEG4-amine) involves scaling up the laboratory synthesis methods.

  • Large-scale reactors and continuous flow systems are employed to maintain consistent quality and yield.

  • Purification steps, such as recrystallization or chromatography, are implemented to achieve high purity levels.

Types of Reactions:

  • Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form a covalent bond, which is useful in conjugating biomolecules.

  • Amine-Reactive Reactions: The amine groups can react with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).

Common Reagents and Conditions:

  • Thiol-containing compounds (e.g., cysteine residues in proteins).

  • Carboxylic acids, NHS esters, and carbonyl-containing compounds.

  • Organic solvents like DCM, DMF, and DMSO.

Major Products Formed:

  • Conjugated proteins or peptides.

  • Modified oligonucleotides.

  • Linker-conjugated small molecules.

Chemistry:

  • Used as a linker in the synthesis of PROTACs for targeted protein degradation.

  • Employed in the development of drug delivery systems and bioconjugation techniques.

Biology:

  • Facilitates the study of protein-protein interactions and protein labeling.

  • Used in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Medicine:

  • Applied in the design of PROTACs for the treatment of various diseases, including cancer and neurodegenerative disorders.

  • Utilized in the development of targeted therapies that minimize off-target effects.

Industry:

  • Employed in the production of diagnostic reagents and research tools.

  • Used in the manufacturing of biopharmaceuticals and therapeutic agents.

Mechanism:

  • N-Mal-N-bis(PEG4-amine) functions as a linker in PROTACs, connecting the target protein to an E3 ubiquitin ligase.

  • The resulting complex targets the protein for degradation via the ubiquitin-proteasome pathway.

Molecular Targets and Pathways:

  • E3 ubiquitin ligases.

  • Proteasome degradation pathway.

Comparison with Similar Compounds

  • N-Mal-N-bis(PEG2-NHS ester): Similar structure but with shorter PEG chains and NHS ester groups for amine reactivity.

  • N-Mal-N-bis(PEG3-amine): Similar to N-Mal-N-bis(PEG4-amine) but with a shorter PEG chain.

Uniqueness:

  • N-Mal-N-bis(PEG4-amine) offers a longer PEG chain, providing greater flexibility and solubility compared to shorter PEG analogs.

  • The presence of two amine groups allows for dual functionality in conjugation reactions.

Properties

IUPAC Name

N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N4O11/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29/h1-2H,3-24,28-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXSPBURFXDTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N4O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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